Nilotinib
Vue d'ensemble
Description
Nilotinib, also known as AMN107, is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). It is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but . Nilotinib is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .
Chemical Reactions Analysis
Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations .
Physical And Chemical Properties Analysis
Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.52 . It is soluble in DMSO at 16 mg/mL .
Applications De Recherche Scientifique
Treatment of Chronic Myelogenous Leukemia (CML)
- Scientific Field : Oncology
- Application Summary : Nilotinib, a second-generation tyrosine kinase inhibitor, is used for the treatment of chronic myelogenous leukemia (CML). It inhibits Bcr-Abl tyrosine kinase activity and proliferation of Bcr-Abl-expressing cells .
- Methods of Application : Nilotinib is administered orally. The dosage and treatment duration depend on the patient’s condition and response to the drug .
- Results or Outcomes : Nilotinib has demonstrated clinical activity in CML. An exposure–response relationship has been observed for nilotinib, indicating its effectiveness in treating CML .
Synthesis of Novel Nilotinib Analogues
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : In a study, new nilotinib analogues were synthesized and fully characterized. These analogues were evaluated for their antiplatelet activity and functionality towards cancer cell proliferation .
- Methods of Application : The synthesis involved chemical reactions under controlled conditions. The newly synthesized analogues were then tested using a platelet aggregation assay and other in vitro tests .
- Results or Outcomes : The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib. They also exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA .
Industrial Scale Synthesis of Nilotinib
- Scientific Field : Industrial Pharmacy
- Application Summary : An industrially scalable, flow-based synthesis for the production of Nilotinib was designed. This was aimed at producing a generic version of the drug after the expiration of the patent held by Novartis .
- Methods of Application : The synthesis process was designed using chemical reaction modeling software, ChemCAD .
- Results or Outcomes : The designed process was successful at the 1150 kg production capacity of the active pharmaceutical ingredient of nilotinib per year. Economic analysis demonstrated the fiscal viability of this process .
Therapeutic Drug Monitoring in Oncohematological Patients
- Scientific Field : Hematology
- Application Summary : Nilotinib is used for therapeutic drug monitoring in oncohematological patients. It helps in the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .
- Methods of Application : A selective and precise high performance liquid chromatography–ultraviolet method is developed for the measurement of nilotinib in plasma from patients with cancer .
- Results or Outcomes : The method described is sensitive, selective, reproducible, and rapid, and can be used for the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .
Biological Evaluation of Nilotinib Analogues
- Scientific Field : Biochemistry
- Application Summary : Nilotinib analogues are synthesized and evaluated for their antiplatelet activity and functionality towards cancer cell proliferation .
- Methods of Application : A platelet aggregation assay is performed, and the expression of P-selectin and PAC-1, as well as the effect on the proliferation of healthy endothelial cells, are evaluated .
- Results or Outcomes : The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib, while they exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA .
Enhanced Biopharmaceutical Performance of Nilotinib
- Scientific Field : Biopharmaceutics
- Application Summary : Nilotinib, being a weakly basic brick dust molecule, exhibits erratic and limited absorption during gastrointestinal transit, attributed to pre-absorptive factors like pH-dependent solubility, poor dissolution kinetics, and post-absorptive factors including P-gp-mediated drug efflux .
- Methods of Application : The application involves the study of the absorption of Nilotinib during gastrointestinal transit .
- Results or Outcomes : The study provides insights into the biopharmaceutical performance of Nilotinib .
Therapeutic Drug Monitoring in Oncohematological Patients
- Scientific Field : Hematology
- Application Summary : Nilotinib is used for therapeutic drug monitoring in oncohematological patients. It helps in the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .
- Methods of Application : A selective and precise high performance liquid chromatography–ultraviolet method is developed for the measurement of nilotinib in plasma from patients with cancer .
- Results or Outcomes : The method described is sensitive, selective, reproducible, and rapid, and can be used for the accurate determination of nilotinib in human plasma for pharmacokinetics studies and for therapeutic drug monitoring (TDM) of nilotinib in routine clinical practice .
Biological Evaluation of Nilotinib Analogues
- Scientific Field : Biochemistry
- Application Summary : Nilotinib analogues are synthesized and evaluated for their antiplatelet activity and functionality towards cancer cell proliferation .
- Methods of Application : A platelet aggregation assay is performed, and the expression of P-selectin and PAC-1, as well as the effect on the proliferation of healthy endothelial cells, are evaluated .
- Results or Outcomes : The analogues inhibited platelet aggregation in a statistically significant manner compared to nilotinib, while they exhibited a strong inhibitory effect on P-selectin and PAC-1 expression when activated by AA .
Enhanced Biopharmaceutical Performance of Nilotinib
- Scientific Field : Biopharmaceutics
- Application Summary : Nilotinib, being a weakly basic brick dust molecule, exhibits erratic and limited absorption during gastrointestinal transit, attributed to pre-absorptive factors like pH-dependent solubility, poor dissolution kinetics, and post-absorptive factors including P-gp-mediated drug efflux .
- Methods of Application : The application involves the study of the absorption of Nilotinib during gastrointestinal transit .
- Results or Outcomes : The study provides insights into the biopharmaceutical performance of Nilotinib .
Safety And Hazards
Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPQSYLYYBPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238967 | |
Record name | Nilotinib hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nilotinib hydrochloride monohydrate | |
CAS RN |
923288-90-8 | |
Record name | Nilotinib hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nilotinib hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.